molecular formula C17H13FN2O2 B5235193 N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide

N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide

Cat. No. B5235193
M. Wt: 296.29 g/mol
InChI Key: HTAKMSOKJWVFPK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, also known as FHQ, is a synthetic compound that has received significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. FHQ is a quinoline derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to exhibit anti-microbial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of microorganisms by disrupting their cell membrane and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and inhibiting microbial growth. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with. However, the main limitation of using N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide, including exploring its potential applications in drug discovery and development, investigating its mechanism of action in more detail, and improving its solubility in aqueous solutions. Additionally, further research is needed to explore the potential of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide involves the reaction of 2-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydroxylamine hydrochloride and acetic anhydride to yield the final product, N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide. The yield of N-(2-fluorophenyl)-4-hydroxy-2-methyl-6-quinolinecarboxamide can be further improved by using different reaction conditions, such as varying the reaction temperature and time.

properties

IUPAC Name

N-(2-fluorophenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-8-16(21)12-9-11(6-7-14(12)19-10)17(22)20-15-5-3-2-4-13(15)18/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAKMSOKJWVFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methyl-quinoline-6-carboxylic acid (2-fluoro-phenyl)-amide

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